E7130

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C58H83NO17 |

|---|---|

Molecular Weight |

1066.3 g/mol |

InChI |

InChI=1S/C58H83NO17/c1-25-13-31-7-9-35-26(2)14-33(62-35)11-12-56-22-43-52(75-56)53-54(68-43)55(76-56)51-36(66-53)10-8-32(64-51)15-46(61)70-50-30(6)49-40(65-39(50)17-37(63-31)29(25)5)18-38-42(67-49)21-58(71-38)23-44-48(74-58)28(4)20-57(73-44)19-27(3)47-41(72-57)16-34(60)45(24-59)69-47/h25,27-28,30-45,47-55,60H,2,5,7-24,59H2,1,3-4,6H3/t25-,27+,28+,30+,31+,32-,33?,34-,35+,36+,37-,38-,39+,40+,41+,42-,43-,44+,45-,47+,48+,49+,50-,51+,52+,53+,54-,55+,56+,57-,58+/m1/s1 |

InChI Key |

MJMBDBINYFNDST-RIHZWZJVSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)CC(O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H]([C@H](O4)CN)O)C)C)O[C@H]9C[C@H](C1=C)O2)C |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CN)O)C)C)OC9CC(C1=C)O2)C |

Origin of Product |

United States |

Foundational & Exploratory

E7130: A Paradigm Shift in Cancer Therapy Through Dual-Action Microtubule Inhibition and Tumor Microenvironment Remodeling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

E7130 is a novel, synthetically accessible analog of the marine natural product halichondrin B, representing a significant advancement in the field of oncology. Its discovery and development have been driven by a deep understanding of the complex interplay between tumor cells and their microenvironment. This compound exhibits a unique dual mechanism of action, functioning as both a potent microtubule dynamics inhibitor and a modulator of the tumor microenvironment (TME). This dual activity, targeting both the cancer cell's internal machinery and its supportive stromal network, positions this compound as a promising therapeutic agent with the potential to overcome resistance to conventional chemotherapies. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on the experimental data and protocols that underpin our current understanding of this innovative anti-cancer agent.

Discovery and Synthesis: Overcoming Nature's Scarcity

The journey to this compound began with the discovery of halichondrin B, a structurally complex polyether macrolide isolated from the marine sponge Halichondria okadai.[1][2] Halichondrin B demonstrated remarkable antitumor activity in preclinical models, but its extremely limited natural supply hindered its clinical development.[2] This challenge spurred a monumental effort in synthetic organic chemistry, culminating in the landmark total synthesis of halichondrin B and its analogs by researchers at Harvard University and Eisai.[1][2] this compound emerged from these efforts as a simplified yet potent analog, designed for greater synthetic feasibility and improved pharmacological properties. The successful gram-scale synthesis of this compound has been a critical breakthrough, enabling comprehensive preclinical and clinical investigation.[1]

Mechanism of Action: A Two-Pronged Attack on Cancer

This compound's potent anti-cancer activity stems from its unique dual mechanism of action that targets both the tumor cells and their surrounding microenvironment.

Inhibition of Microtubule Dynamics

Similar to its parent compound, this compound acts as a potent inhibitor of microtubule dynamics.[3][4] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the building block of microtubules, this compound disrupts their normal polymerization and depolymerization, leading to mitotic arrest and ultimately, apoptosis of rapidly dividing cancer cells.

Remodeling the Tumor Microenvironment

Beyond its direct cytotoxic effects, this compound uniquely modulates the TME, a complex ecosystem of non-cancerous cells and extracellular matrix that supports tumor growth and metastasis. This compound's TME-modulating effects are primarily characterized by:

-

Suppression of Cancer-Associated Fibroblasts (CAFs): this compound inhibits the differentiation of fibroblasts into cancer-associated fibroblasts (CAFs), a key cell type in the TME that promotes tumor progression.[3][4] Specifically, this compound has been shown to interfere with TGF-β-induced myofibroblast transdifferentiation.[3]

-

Promotion of Tumor Vasculature Remodeling: this compound induces changes in the tumor's blood vessel network, leading to a more organized and functional vasculature.[3] This "vascular remodeling" can improve the delivery of other therapeutic agents to the tumor core.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cancer Cell Line | Type | IC50 (nM) |

| KPL-4 | Breast Cancer | 0.01 - 0.1 |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| FaDu | Pharyngeal Squamous Cell Carcinoma | 0.01 - 0.1 |

| HSC-2 | Oral Squamous Cell Carcinoma | 0.01 - 0.1 |

Data sourced from MedChemExpress.[3]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Key Findings |

| FaDu (SCCHN) | This compound + Cetuximab | Reduced α-SMA-positive CAFs, modulated fibroblast phenotypes.[3] |

| HSC-2 (SCCHN) | This compound + Cetuximab | Increased intratumoral microvessel density, leading to enhanced cetuximab delivery and tumor regression.[3] |

Key Experimental Protocols

The following protocols provide a detailed methodology for key experiments used to characterize the activity of this compound.

Tubulin Polymerization Inhibition Assay

This assay assesses the direct effect of this compound on the polymerization of tubulin into microtubules.

Protocol:

-

Reagents: Purified tubulin, GTP, tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA), this compound at various concentrations.

-

Procedure: a. Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer. b. Add this compound or vehicle control to the reaction mixture. c. Initiate polymerization by incubating the mixture at 37°C. d. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized microtubules.

-

Analysis: Compare the polymerization curves of this compound-treated samples to the vehicle control to determine the inhibitory effect.

In Vitro TGF-β-Induced Myofibroblast Transdifferentiation Assay

This assay evaluates the ability of this compound to inhibit the conversion of fibroblasts into CAFs.

Protocol:

-

Cell Line: Normal human lung fibroblasts (e.g., BJ cells).

-

Reagents: Cell culture medium, TGF-β1, this compound, antibodies for immunofluorescence (anti-α-SMA) and western blotting (anti-pAKT, anti-pS6).

-

Procedure: a. Culture fibroblasts to sub-confluency. b. Treat the cells with TGF-β1 (e.g., 1 ng/mL) in the presence or absence of this compound (e.g., 0.15 nM) for 48 hours. c. Immunofluorescence: Fix and permeabilize the cells, then stain with an antibody against α-smooth muscle actin (α-SMA), a marker of myofibroblasts. d. Western Blotting: Lyse the cells and perform western blotting to analyze the expression and phosphorylation of proteins in the PI3K/AKT/mTOR signaling pathway.

-

Analysis: Quantify the expression of α-SMA and the levels of phosphorylated AKT and S6 to assess the inhibitory effect of this compound on myofibroblast differentiation and the associated signaling pathway.

In Vivo Xenograft Mouse Model

This protocol describes the use of animal models to evaluate the in vivo anti-tumor efficacy of this compound.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

-

Cell Lines: Human cancer cell lines (e.g., FaDu, HSC-2).

-

Procedure: a. Subcutaneously implant cancer cells into the flanks of the mice. b. Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, cetuximab alone, this compound + cetuximab). c. Administer this compound intravenously at specified doses and schedules. d. Monitor tumor growth by measuring tumor volume at regular intervals. e. At the end of the study, excise the tumors for histological and immunohistochemical analysis (e.g., staining for α-SMA and CD31 to assess CAFs and microvessel density, respectively).

-

Analysis: Compare tumor growth inhibition and changes in the tumor microenvironment between the different treatment groups.

Clinical Development

A Phase I clinical trial (NCT03444701) has been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.

Table 3: Summary of Phase I Clinical Trial (NCT03444701) Results

| Parameter | Finding |

| Maximum Tolerated Dose (MTD) | 480 µg/m² every 3 weeks |

| Dose-Limiting Toxicities (DLTs) | Hematological toxicities (e.g., neutropenia, leukopenia) |

| Common Adverse Events | Fatigue, nausea, decreased appetite, peripheral neuropathy |

| Preliminary Efficacy | Evidence of anti-tumor activity observed |

Visualizing the Science: Diagrams and Workflows

To further elucidate the complex mechanisms and processes involved in the discovery and development of this compound, the following diagrams have been generated using the DOT language.

Conclusion

This compound stands as a testament to the power of chemical synthesis in unlocking the therapeutic potential of complex natural products. Its dual mechanism of action, combining direct cytotoxicity with modulation of the tumor microenvironment, offers a promising new strategy for the treatment of solid tumors. The preclinical and early clinical data presented in this guide highlight the potential of this compound to improve patient outcomes, particularly in combination with other anti-cancer therapies. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this innovative agent.

References

E7130: A Novel Microtubule Dynamics Inhibitor with Tumor Microenvironment-Modulating Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

E7130 is a synthetically accessible analog of the complex marine natural product halichondrin B. It is a potent microtubule dynamics inhibitor with a dual mechanism of action that uniquely combines direct cytotoxic effects on cancer cells with modulation of the tumor microenvironment (TME). Preclinical studies have demonstrated that this compound not only exhibits sub-nanomolar antiproliferative activity against various cancer cell lines but also favorably alters the TME by reducing cancer-associated fibroblasts (CAFs) and promoting tumor vasculature remodeling. These effects are mediated, in part, through the inhibition of the PI3K/AKT/mTOR signaling pathway in CAFs. A first-in-human Phase I clinical trial in patients with advanced solid tumors has established the maximum tolerated dose and characterized the safety profile of this compound. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction

The quest for novel oncology therapeutics has led to the exploration of complex natural products with potent anticancer activities. Halichondrin B, a polyether macrolide isolated from the marine sponge Halichondria okadai, demonstrated remarkable antitumor effects in preclinical models.[1] However, its limited natural abundance and complex structure hindered its clinical development. This compound, a synthetic analog of halichondrin B, was developed to overcome these limitations.[2][3] Through a landmark achievement in total synthesis, sufficient quantities of this compound have been produced to enable comprehensive preclinical evaluation and entry into clinical trials.[3][4]

This compound's primary mechanism of action is the inhibition of microtubule dynamics, a validated target in oncology.[2] However, it is further distinguished by its ability to modulate the TME, a critical factor in tumor progression, metastasis, and drug resistance.[3][5] Specifically, this compound has been shown to suppress the differentiation of cancer-associated fibroblasts and remodel the tumor vasculature, thereby potentially enhancing the efficacy of co-administered therapies.[2][5]

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism:

-

Inhibition of Microtubule Dynamics: this compound binds to tubulin and disrupts microtubule polymerization.[2] This interference with the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[6]

-

Modulation of the Tumor Microenvironment:

-

Suppression of Cancer-Associated Fibroblasts (CAFs): this compound inhibits the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts (a key CAF phenotype characterized by α-smooth muscle actin (α-SMA) expression).[2][7] This effect is mediated by the disruption of the microtubule network in fibroblasts, which in turn deactivates the PI3K/AKT/mTOR signaling pathway.[7]

-

Tumor Vasculature Remodeling: this compound has been observed to increase the density of CD31-positive intratumoral microvessels, suggesting a role in normalizing the tumor vasculature.[2][8] This can improve the delivery and efficacy of other anticancer agents.[5]

-

Preclinical Data

In Vitro Activity

This compound demonstrates potent antiproliferative activity against a range of human cancer cell lines with IC50 values in the sub-nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) |

| KPL-4 | Breast Cancer | 0.01 - 0.1 |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| FaDu | Pharyngeal Squamous Cell Carcinoma | 0.01 - 0.1 |

| HSC-2 | Oral Squamous Cell Carcinoma | 0.01 - 0.1 |

Table 1: In vitro antiproliferative activity of this compound in various cancer cell lines.[2]

In Vivo Activity

In preclinical xenograft models, this compound has demonstrated significant antitumor activity, both as a single agent and in combination with other therapies.

| Animal Model | Cancer Type | Treatment | Key Findings |

| BALB/c mice with HSC-2 xenografts | Head and Neck Squamous Cell Carcinoma | This compound (45-180 µg/kg, i.v.) + Cetuximab (CTX) | Increased intratumoral microvessel density (MVD), enhanced delivery of CTX, and resulted in tumor regression.[5] |

| BALB/c mice with FaDu xenografts | Pharyngeal Squamous Cell Carcinoma | This compound (45-180 µg/kg, i.v.) + Cetuximab (CTX) | Reduced α-SMA-positive CAFs and modulated fibroblast phenotypes.[5] |

Table 2: Summary of in vivo efficacy of this compound in mouse xenograft models.

Clinical Data

A first-in-human, open-label, dose-escalation Phase I study of this compound was conducted in Japanese patients with advanced solid tumors (NCT03444701).[9]

| Parameter | Value |

| Dosing Regimens | Day 1 of a 21-day cycle (Q3W) or Days 1 and 15 of a 28-day cycle (Q2W) |

| Maximum Tolerated Dose (MTD) | 480 µg/m² Q3W and 300 µg/m² Q2W |

| Most Common Treatment-Emergent Adverse Event (TEAE) | Leukopenia (78.6%) |

| Grade 3-4 TEAEs | 93.3% (Q3W group) and 86.2% (Q2W group) |

Table 3: Summary of Phase I clinical trial results for this compound.[9]

No treatment-related deaths were reported, and no patients discontinued the study due to a TEAE.[9] The 480 µg/m² Q3W dose was selected for the dose-expansion part of the study based on dose-dependent changes in plasma biomarkers such as vascular endothelial growth factor 3 and matrix metallopeptidase 9.[9]

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Methodology:

-

Cancer cell lines (KPL-4, OSC-19, FaDu, HSC-2) are cultured in appropriate media and conditions.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for 72 hours.

-

Cell viability is assessed using a commercial colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vitro CAF Differentiation Assay

Objective: To evaluate the effect of this compound on TGF-β-induced myofibroblast differentiation.

Methodology:

-

Normal human fibroblasts (e.g., BJ cells) are cultured.

-

Fibroblasts are treated with TGF-β (e.g., 1 ng/mL) in the presence or absence of this compound (e.g., 0.15 nM) for 72 hours.

-

Cells are fixed and permeabilized.

-

Immunofluorescence staining is performed for α-SMA.

-

The expression and organization of α-SMA are visualized and quantified by fluorescence microscopy.

Western Blot Analysis of PI3K/AKT/mTOR Pathway

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in fibroblasts.

Methodology:

-

Fibroblasts are treated as described in the CAF differentiation assay.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against total and phosphorylated forms of AKT and S6 ribosomal protein.

-

Protein bands are detected using chemiluminescence, and the relative phosphorylation levels are quantified.

In Vivo Orthotopic Xenograft Model

Objective: To assess the antitumor efficacy and TME-modulating effects of this compound in a relevant animal model.

Methodology:

-

Human head and neck squamous cell carcinoma cells (e.g., HSC-2) are implanted into the tongues of immunodeficient mice (e.g., BALB/c nude).

-

Once tumors are established, mice are randomized into treatment groups.

-

This compound is administered intravenously at various doses (e.g., 45-180 µg/kg), alone or in combination with other agents like cetuximab.

-

Tumor growth is monitored over time by caliper measurements.

-

At the end of the study, tumors are excised, fixed, and embedded in paraffin.

-

Immunohistochemical analysis is performed on tumor sections using antibodies against CD31 (for microvessel density) and α-SMA (for CAFs).

Visualizations

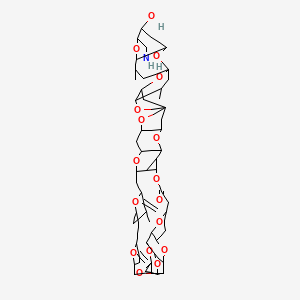

Caption: Signaling pathway of this compound's dual mechanism of action.

Caption: Experimental workflow for the in vivo orthotopic xenograft model.

References

- 1. A landmark in drug discovery based ... | Article | H1 Connect [archive.connect.h1.co]

- 2. pubcompare.ai [pubcompare.ai]

- 3. tandfonline.com [tandfonline.com]

- 4. Barcoded Orthotopic Patient‐Derived Head & Neck Squamous Cell Carcinoma Model Demonstrating Clonal Stability and Maintenance of Cancer Driver Mutational Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A landmark in drug discovery based on complex natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. maxanim.com [maxanim.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Herculean Task of Synthesizing E7130: A Technical Guide to Overcoming the Challenges

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of E7130, a promising anticancer drug candidate derived from the marine natural product halichondrin B, represents a monumental achievement in modern organic chemistry. Its profound structural complexity, characterized by 31 stereocenters, a large macrolide ring, and a polycyclic ether domain, has presented a formidable series of challenges to synthetic chemists. This technical guide provides an in-depth analysis of the core difficulties encountered during the total synthesis of this compound, detailing the innovative strategies and key experimental protocols developed to surmount these obstacles.

The Core Challenge: Architectural Complexity and Stereochemical Control

The primary hurdle in the total synthesis of this compound lies in its intricate molecular architecture. With 31 chiral centers, the number of potential stereoisomers is astronomically high, demanding exceptional levels of stereocontrol throughout the synthetic sequence. The synthesis required the precise construction of a 52-carbon backbone with a molecular weight of 1066.[1][2] This level of complexity is greater than that of any other nonproteinaceous drug prepared by total synthesis that is either on the market or in clinical trials.[1][2]

Early synthetic strategies, while successful in producing milligram quantities of related halichondrins, were plagued by long linear sequences and low overall yields, rendering them unsuitable for the gram-scale production required for clinical trials.[3] The collaboration between the Kishi group at Harvard University and Eisai led to the development of a highly convergent and efficient third-generation synthesis that ultimately enabled the production of over 10 grams of this compound with greater than 99.8% purity under Good Manufacturing Practice (GMP) conditions.[4][5]

Key Synthetic Strategies and Innovations

The successful gram-scale synthesis of this compound hinged on several key strategic decisions and the development of novel synthetic methodologies.

Convergent Synthesis Approach

A convergent approach, involving the synthesis of two complex fragments of roughly equal complexity—the "left half" and the "right half"—which are then coupled at a late stage, was crucial. This strategy dramatically increased the overall efficiency compared to a linear approach.

The Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi (NHK) reaction, a nickel- and chromium-mediated coupling of a vinyl or aryl halide with an aldehyde, was a cornerstone of the synthesis of halichondrin B and its analogs, including this compound.[6] This reaction is highly valued for its mild conditions and remarkable functional group tolerance, which are essential when dealing with complex and sensitive substrates.[6]

The Game-Changing Zr/Ni-Mediated Ketone Coupling

A major breakthrough in the third-generation synthesis was the implementation of a novel zirconium/nickel-mediated ketone coupling reaction to unite the left and right halves of the molecule.[3] This innovative method proved to be significantly more efficient and scalable than previous coupling strategies, leading to marked improvements in the overall yield. The Zr/Ni-mediated coupling involves the reaction of a thioester on one fragment with a vinyl iodide on the other, providing the desired ketone precursor to the macrolide.

Quantitative Data Summary

The following table summarizes the quantitative data for the key final steps of the third-generation total synthesis of this compound, demonstrating the remarkable efficiency achieved on a large scale.

| Step | Reactants | Product | Yield | Purity | Scale |

| Zr/Ni-mediated Coupling | Left Half (vinyl iodide) + Right Half (thioester) | Coupled Ketone | 85.4% | - | ~30 g |

| Deprotection & Spiroketalization | Coupled Ketone | C52-halichondrin-B alcohol | 70.1% (2 steps) | 99.84% | 19.5 g |

| Amination | C52-halichondrin-B alcohol | This compound (C52-halichondrin-B amine) | - | 99.81% | 11.5 g |

Detailed Experimental Protocols

General Conditions for the Nozaki-Hiyama-Kishi (NHK) Reaction

The NHK reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

-

Chromium(II) chloride (CrCl₂)

-

Nickel(II) chloride (NiCl₂) (catalytic amount)

-

Anhydrous solvent (e.g., DMF, DMSO, or a mixture of THF/DMF)

-

Aldehyde substrate

-

Vinyl or aryl halide/triflate substrate

Procedure:

-

To a solution of the aldehyde and the vinyl/aryl halide in the chosen anhydrous solvent is added CrCl₂ (typically in excess).

-

A catalytic amount of NiCl₂ is then added.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up typically involves quenching with water and extraction with an organic solvent.

-

Purification is usually achieved by column chromatography.

Zr/Ni-Mediated Ketone Coupling for this compound Synthesis

This protocol is based on the gram-scale synthesis of the ketone precursor to this compound.

Materials:

-

Left Half of this compound (vinyl iodide)

-

Right Half of this compound (thioester)

-

Zirconocene dichloride (Cp₂ZrCl₂)

-

Nickel(II) catalyst

-

Zinc or Manganese as a reductant

-

Anhydrous solvent

Procedure:

-

In an inert atmosphere glovebox, a reaction vessel is charged with the right half (thioester), the nickel catalyst, and the reductant.

-

Anhydrous solvent is added, and the mixture is stirred.

-

A solution of the left half (vinyl iodide) and Cp₂ZrCl₂ in the anhydrous solvent is then added to the reaction mixture.

-

The reaction is stirred at a controlled temperature until completion.

-

Upon completion, the reaction is carefully quenched and worked up to isolate the crude ketone product.

-

The crude product is then purified by chromatography to yield the desired coupled ketone.

Mechanism of Action: Targeting the Tumor Microenvironment

Beyond its role as a microtubule dynamics inhibitor, this compound exhibits a unique mechanism of action by modulating the tumor microenvironment (TME).[7] Specifically, this compound has been shown to reduce the population of α-SMA-positive cancer-associated fibroblasts (CAFs).[7] This is achieved through the inhibition of the TGF-β signaling pathway in these fibroblasts.[8]

The inhibition of TGF-β signaling by this compound subsequently downregulates the PI3K/AKT/mTOR pathway, which is crucial for the transdifferentiation of fibroblasts into myofibroblasts.[8][9] By disrupting this process, this compound can remodel the TME, potentially enhancing the efficacy of other anticancer therapies.[7]

Visualizations

Synthetic Strategy: Convergent Assembly of this compound

Caption: Convergent synthesis of this compound via Zr/Ni-mediated coupling.

Signaling Pathway: this compound's Impact on Cancer-Associated Fibroblasts

Caption: this compound inhibits CAF formation via the TGF-β/PI3K pathway.

Conclusion

The total synthesis of this compound stands as a testament to the power of modern synthetic organic chemistry to address pressing challenges in drug development. The journey from the initial discovery of halichondrin B to the gram-scale production of this compound has been paved with significant hurdles, most notably the molecule's staggering complexity. Through a highly convergent strategy, the strategic implementation of powerful coupling reactions like the NHK and the innovative Zr/Ni-mediated ketone coupling, and a deep understanding of stereochemical control, the teams at Harvard and Eisai have provided a blueprint for the synthesis of ultra-complex natural product-based drug candidates. This work not only provides a viable route to a promising new cancer therapy but also pushes the boundaries of what is achievable in the field of total synthesis.

References

- 1. Scalable Total Synthesis of Bastimolide A Enabled by Asymmetric Allylborations Catalyzed by Chiral Brønsted Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Celebrating this compound: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Ten-Gram-Scale Total Synthesis of the Anticancer Drug Candidate this compound to Supply Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nozaki-Hiyama-Kishi (NHK) Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE this compound DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

E7130: A Dual-Action Microtubule Inhibitor and Tumor Microenvironment Modulator—A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7130 is a synthetically produced analog of halichondrin B, a complex natural product isolated from the marine sponge Halichondria okadai.[1] Developed through a collaborative effort between academic and pharmaceutical research, this compound has emerged as a potent anticancer agent with a dual mechanism of action.[1] It functions not only as a classical microtubule dynamics inhibitor but also as a novel modulator of the tumor microenvironment (TME).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Microtubule Dynamics Inhibition

This compound exerts its primary cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division and intracellular transport. It binds to the vinca domain of tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule assembly leads to mitotic spindle disarray, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells.

Quantitative Data: In Vitro Potency

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with IC50 values in the sub-nanomolar range.

| Cell Line | Cancer Type | IC50 (nM)[3] |

| KPL-4 | Breast Cancer | 0.01 - 0.1 |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

Modulation of the Tumor Microenvironment (TME)

A distinguishing feature of this compound is its ability to remodel the TME, a complex ecosystem of cells and extracellular matrix that plays a crucial role in tumor progression and therapeutic resistance. This compound's TME-modulating effects are twofold: suppression of cancer-associated fibroblasts (CAFs) and promotion of tumor vasculature remodeling.[3]

Suppression of Cancer-Associated Fibroblasts (CAFs)

CAFs are a key component of the TME, known to promote tumor growth, invasion, and drug resistance. This compound has been shown to reduce the number of α-SMA-positive CAFs within the tumor.[1][2] The underlying mechanism involves the inhibition of TGF-β-induced myofibroblast transdifferentiation.[4] By disrupting the microtubule network in fibroblasts, this compound interferes with the downstream signaling of the TGF-β pathway, specifically the PI3K/AKT/mTOR cascade.[4] This leads to a reduction in α-SMA expression, a marker of CAF activation.[4]

Tumor Vasculature Remodeling

This compound also promotes the remodeling of the tumor vasculature, leading to an increase in intratumoral microvessel density (MVD).[3] This effect is thought to enhance the delivery of other therapeutic agents to the tumor. In preclinical models, this compound increased the delivery of the monoclonal antibody cetuximab into tumors, resulting in enhanced tumor regression.[3]

Signaling Pathway Inhibition: The PI3K/AKT/mTOR Axis

The disruption of the microtubule network by this compound has been shown to deactivate the PI3K/AKT/mTOR signaling pathway in fibroblasts, which is a critical pathway for cell growth, proliferation, and survival.[4] This inhibition is a key molecular mechanism underlying the suppression of CAF activation.

Experimental Protocols

Cell-Free Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.[5]

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

-

Glycerol

-

DAPI (4′,6-diamidino-2-phenylindole)

-

This compound stock solution (in DMSO)

-

384-well black, non-binding surface microplates

-

Temperature-controlled fluorometer

Procedure:

-

Reconstitute tubulin in G-PEM buffer to a final concentration of 2 mg/mL.

-

Prepare the reaction mixture containing tubulin, 10% glycerol, and 6.3 µM DAPI in G-PEM buffer.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells of the 384-well plate.

-

Add the reaction mixture to each well.

-

Immediately place the plate in a fluorometer pre-warmed to 37°C.

-

Measure the fluorescence intensity (excitation ~360 nm, emission ~450 nm) every 60 seconds for 60 minutes.

-

Plot fluorescence intensity versus time to generate polymerization curves. The inhibitory effect of this compound is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.

References

- 1. eisai.com [eisai.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

E7130: A Novel Microtubule Dynamics Inhibitor with Tumor Microenvironment-Modulating Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

E7130 is a potent, synthetically-derived small molecule inhibitor of microtubule dynamics, originating from the complex natural product halichondrin B.[1] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical and clinical data, and key experimental protocols. This compound exhibits a dual functionality, directly inducing cytotoxicity in cancer cells through the inhibition of tubulin polymerization and uniquely remodeling the tumor microenvironment (TME). This latter activity includes the suppression of cancer-associated fibroblasts (CAFs) and the promotion of tumor vasculature remodeling, positioning this compound as a promising candidate for both monotherapy and combination therapies in oncology.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including mitosis, intracellular transport, and cell motility. Their critical role in cell division has made them a successful target for anticancer therapies for decades. This compound emerges as a next-generation microtubule-targeting agent with a distinct mechanism of action compared to established drugs like paclitaxel.[1] Derived from the marine sponge natural product halichondrin B, this compound's complex chemical structure is achieved through total synthesis, enabling its development as a therapeutic candidate.[1] Beyond its direct cytotoxic effects, this compound demonstrates significant activity in modulating the TME, a complex network of cells and extracellular matrix that plays a crucial role in tumor progression, metastasis, and drug resistance.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of microtubule dynamics. It disrupts the normal process of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells. Uniquely, this compound also exerts profound effects on the TME, specifically targeting CAFs and the tumor vasculature.

Direct Cytotoxic Effects on Cancer Cells

This compound directly inhibits the polymerization of tubulin, a key component of microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptosis of cancer cells.

Modulation of the Tumor Microenvironment

A distinguishing feature of this compound is its ability to remodel the TME. This is primarily achieved through two mechanisms:

-

Suppression of Cancer-Associated Fibroblasts (CAFs): this compound inhibits the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts, a key characteristic of CAFs. This process is mediated through the disruption of the microtubule network, which in turn deactivates the PI3K/AKT/mTOR signaling pathway in these stromal cells.

-

Tumor Vasculature Remodeling: this compound has been shown to promote the remodeling of the tumor vasculature, which can lead to improved delivery of other therapeutic agents to the tumor.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound.

| Cell Line | Cancer Type | IC50 (nM) |

| KPL-4 | Breast Cancer | 0.01 - 0.1 |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| FaDu | Pharyngeal Squamous Cell Carcinoma | 0.01 - 0.1 |

| HSC-2 | Oral Squamous Cell Carcinoma | 0.01 - 0.1 |

Table 1: In Vitro Anti-proliferative Activity of this compound

| Animal Model | Tumor Type | Dosage | Effect |

| Mouse Xenograft | Head and Neck Squamous Cell Carcinoma | 90 µg/kg | Prominent combination effect with cetuximab, suggesting a distinct mechanism from other microtubule-targeted drugs.[1] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides an overview of key experimental protocols used to characterize the activity of this compound.

Cell-Free Tubulin Polymerization Assay

This assay measures the direct effect of this compound on tubulin polymerization.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured by a spectrophotometer at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL.

-

Prepare a GTP stock solution (e.g., 100 mM).

-

Prepare this compound at various concentrations in an appropriate solvent (e.g., DMSO) and then dilute in general tubulin buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add a reaction mixture containing tubulin, GTP (final concentration 1 mM), and either this compound or vehicle control.

-

Incubate the plate at 37°C to initiate polymerization.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes using a temperature-controlled plate reader.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Calculate the Vmax (maximum rate of polymerization) and the plateau absorbance for each condition.

-

Determine the IC50 value of this compound for tubulin polymerization inhibition.

-

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot cell viability against this compound concentration and determine the IC50 value.

-

Western Blot Analysis of PI3K/AKT/mTOR Pathway

This technique is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway in fibroblasts.

Protocol:

-

Cell Culture and Treatment:

-

Culture fibroblasts (e.g., human dermal fibroblasts) and treat them with TGF-β in the presence or absence of this compound for the desired time.

-

-

Protein Extraction:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-S6, S6).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly.

-

When tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).

-

-

Drug Administration:

-

Administer this compound and other treatments according to the planned dosing schedule and route (e.g., intravenous).

-

-

Efficacy Assessment:

-

Measure tumor volume at regular intervals using calipers.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze the tumors for various endpoints, including weight, histology, and biomarker expression (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Signaling Pathways and Experimental Workflows

This compound Signaling in the Tumor Microenvironment

The following diagram illustrates the proposed mechanism of this compound in modulating the activity of cancer-associated fibroblasts (CAFs).

References

E7130: A Dual-Action Investigational Agent Modulating the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

E7130 is a novel, synthetically produced anticancer agent derived from the natural compound norhalichondrin B.[1] It exhibits a dual mechanism of action, functioning as both a potent microtubule dynamics inhibitor and a modulator of the tumor microenvironment (TME).[2][3] Preclinical and early clinical data suggest that this compound's ability to remodel the TME—specifically by suppressing cancer-associated fibroblasts (CAFs) and promoting tumor vascular normalization—may offer a unique therapeutic advantage, potentially enhancing the efficacy of other anticancer treatments.[4][5] This document provides a comprehensive technical overview of this compound, focusing on its impact on the TME, and is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: A Two-Pronged Attack

This compound's anticancer activity stems from two distinct but complementary mechanisms:

-

Inhibition of Microtubule Dynamics: As a derivative of halichondrin, this compound inhibits tubulin polymerization, a critical process for cell division.[1][3] This direct cytotoxic effect is potent, with IC50 values in the nanomolar range for various cancer cell lines.[3]

-

Modulation of the Tumor Microenvironment: this compound actively remodels the TME through two primary pathways:

-

Suppression of Cancer-Associated Fibroblasts (CAFs): It reduces the population of α-SMA-positive CAFs, which are known to contribute to a tumor-supportive microenvironment.[2][4]

-

Tumor Vascular Remodeling: this compound increases the density of intratumoral CD31-positive endothelial cells, suggesting a normalization of the tumor vasculature.[4][6]

-

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.

Table 1: In Vitro Antiproliferative Activity of this compound [3]

| Cell Line | Cancer Type | IC50 (nM) |

| KPL-4 | Breast Cancer | 0.01 - 0.1 |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

Table 2: Preclinical In Vivo Dosing of this compound [3][5]

| Xenograft Model | Cancer Type | This compound Dose (µg/kg, i.v.) | Observed Effects |

| HSC-2 | Head and Neck Squamous Cell Carcinoma | 45-180 | Increased microvessel density, enhanced delivery of cetuximab, tumor regression. |

| FaDu | Head and Neck Squamous Cell Carcinoma | 45-180 | Reduction in α-SMA-positive CAFs, modulation of fibroblast phenotypes in combination with cetuximab. |

| FaDu | Head and Neck Squamous Cell Carcinoma | 90 | Synergistic antitumor activity with cetuximab. |

| OSC-19, FaDu | Head and Neck Squamous Cell Carcinoma | Not Specified | Time-course reduction in plasma TGFβ1. |

Table 3: Phase I Clinical Trial (NCT03444701) Dose Escalation [1][7]

| Dosing Regimen | Dose Range (µg/m²) | Maximum Tolerated Dose (MTD) |

| Q3W (Day 1 of a 21-day cycle) | 270 - 550 | 480 µg/m² |

| Q2W (Days 1 & 15 of a 28-day cycle) | 25 - 400 | 300 µg/m² |

Signaling Pathways and Logical Relationships

This compound's modulation of the TME involves intricate signaling pathways. The diagrams below, generated using the DOT language, illustrate these relationships.

Inhibition of CAF Activation via the TGF-β Pathway

This compound interferes with the TGF-β-induced transdifferentiation of fibroblasts into α-SMA-positive CAFs.[2] This is achieved by disrupting the microtubule network, which in turn inhibits the downstream PI3K/AKT/mTOR signaling pathway.[2][3]

Caption: this compound disrupts TGF-β signaling in fibroblasts.

This compound's Dual Impact on the Tumor Microenvironment

This diagram illustrates the overarching effects of this compound on the TME, leading to a less supportive environment for tumor growth.

Caption: this compound's multifaceted impact on the TME.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.

In Vivo Xenograft Studies

-

Animal Models: Female athymic nude mice or BALB/c mice are typically used.

-

Cell Line Implantation: Human cancer cell lines (e.g., FaDu, OSC-19, HSC-2, MCF-7) are subcutaneously or orthotopically implanted.[3][5]

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment Administration: this compound is administered intravenously (i.v.) at specified doses and schedules.[3]

-

Endpoint Analysis: At the end of the study, tumors are excised for immunohistochemical (IHC) analysis, and plasma samples are collected for biomarker analysis.[5]

Immunohistochemistry (IHC) for TME Markers

-

Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin.

-

Sectioning: 3-5 µm sections are prepared.

-

Antigen Retrieval: Performed using appropriate buffers (e.g., citrate buffer).

-

Primary Antibody Incubation: Sections are incubated with primary antibodies against markers such as α-SMA (for CAFs) and CD31 (for endothelial cells).[4][6]

-

Secondary Antibody and Detection: A suitable secondary antibody conjugated to a detection system (e.g., HRP) is used, followed by a chromogen substrate.

-

Imaging and Analysis: Stained sections are imaged using a microscope, and the expression of markers is quantified.

In Vitro CAF Activation Assay

-

Cell Culture: Normal human fibroblasts are co-cultured with human cancer cells or treated with recombinant TGF-β (e.g., 1 ng/mL).[2][8]

-

Treatment: this compound is added at various concentrations.

-

Analysis:

-

Gene Expression Analysis: RNA is extracted, and qPCR is performed to measure the expression of α-SMA and other relevant genes.

-

Immunocytochemistry: Cells are fixed and stained for α-SMA to visualize fibroblast activation.[8]

-

Western Blot for Signaling Pathway Analysis

-

Cell Lysis: Treated cells are lysed to extract proteins.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are incubated with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR (or its downstream effector S6).[3]

-

Detection: HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

Multimodal Imaging for TME Characterization

A comprehensive approach using multiple imaging modalities has been employed to assess this compound's effect on the TME.[1]

-

Multiplexed Mass Cytometry (CyTOF):

-

Tumors are dissociated into single-cell suspensions.

-

Cells are stained with a panel of metal-tagged antibodies against various cell surface and intracellular markers to identify different cell populations within the TME (e.g., CAFs, cancer cells, immune cells).

-

Data is acquired on a CyTOF instrument and analyzed to quantify changes in cell populations and protein expression (e.g., LAP-TGFβ1 in CAFs).[1]

-

-

Multiplex Immunohistochemistry (mIHC):

-

Allows for the simultaneous detection of multiple markers on a single tissue section.

-

Reveals spatial relationships between different cell types within the tumor.

-

Used to assess changes in cellularity, apoptosis (TUNEL assay), microvessel density (MVD), and extracellular matrix components like collagen IV.[1]

-

-

Magnetic Resonance Imaging (MRI):

-

Dynamic Contrast-Enhanced MRI (DCE-MRI): Measures vascular permeability and perfusion by tracking the influx and efflux of a contrast agent. Increased accumulation of the contrast agent in this compound-treated tumors suggests enhanced vascular permeability.[1]

-

Diffusion-Weighted MRI (DW-MRI): Provides information on tumor cellularity and interstitial fluid pressure. A reduction in these parameters following this compound treatment indicates a less dense and more accessible tumor environment.[1]

-

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the TME-modulating effects of this compound in a preclinical setting.

Caption: Preclinical workflow for this compound TME analysis.

Conclusion

This compound is a promising investigational agent with a unique dual mechanism of action that targets both cancer cells directly and the supportive tumor microenvironment. Its ability to suppress CAFs and remodel the tumor vasculature addresses key factors in tumor progression and therapeutic resistance. The preclinical data, supported by multimodal imaging and detailed molecular analyses, provide a strong rationale for its continued clinical development, both as a monotherapy and in combination with other anticancer agents. The detailed protocols and data presented in this guide are intended to facilitate further research into this novel therapeutic candidate.

References

- 1. First-in-human study of this compound (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mriquestions.com [mriquestions.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. eisai.com [eisai.com]

- 7. Amelioration of Tumor-promoting Microenvironment via Vascular Remodeling and CAF Suppression Using this compound: Biomarker Analysis by Multimodal Imaging Modalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clinicaltrial.be [clinicaltrial.be]

Preclinical Profile of E7130: A Dual-Acting Agent Targeting Microtubule Dynamics and the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

E7130 is a synthetic analog of the marine sponge-derived natural product halichondrin B, currently under investigation as a potent anti-cancer agent. Preclinical studies have revealed a novel dual mechanism of action for this compound, distinguishing it from traditional chemotherapeutics. It functions not only as a highly potent microtubule dynamics inhibitor, inducing cell cycle arrest and apoptosis in cancer cells, but also as a modulator of the tumor microenvironment (TME). This compound has been shown to suppress cancer-associated fibroblasts (CAFs) and promote tumor vasculature remodeling. This activity is linked to the inhibition of the TGF-β-induced PI3K/AKT/mTOR signaling pathway in CAFs. In vivo studies have demonstrated significant anti-tumor efficacy in various xenograft models, both as a monotherapy and in combination with other agents. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including quantitative efficacy data, detailed experimental methodologies, and visualizations of its mechanism of action.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| KPL-4 | Breast Cancer | 0.01 - 0.1[1] |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1[1] |

| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1[1] |

| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1[1] |

Note: Specific IC50 values for individual cell lines are not publicly available. The provided range is based on reported preclinical findings.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |

| HSC-2 orthotopic transplantation mouse model | Head and Neck Squamous Cell Carcinoma | 90 µg/kg, i.v. (in combination with cetuximab) | Prominent combination effect, suggesting a distinct mechanism from other microtubule-targeted drugs. | [2][3] |

| HSC-2 subcutaneous xenograft BALB/c mice | Head and Neck Squamous Cell Carcinoma | 45-180 µg/kg, i.v. | Increased intratumoral microvessel density (MVD), enhanced delivery of cetuximab, leading to tumor regression and increased survival. | [1] |

| FaDu SCCHN xenograft BALB/c mice | Head and Neck Squamous Cell Carcinoma | 45-180 µg/kg, i.v. | Reduced α-SMA-positive CAFs; combination with cetuximab modulated fibroblast phenotypes. | [1] |

Experimental Protocols

In Vitro Cell Viability Assay

The anti-proliferative activity of this compound was assessed using a standard cell viability assay.

-

Cell Lines: KPL-4, OSC-19, FaDu, and HSC-2 cancer cell lines.

-

Method: While the specific assay (e.g., MTT, CellTiter-Glo) is not detailed in the available literature, a typical protocol would involve seeding cells in 96-well plates and treating them with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is then measured using a spectrophotometer or luminometer.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro Co-culture System for CAF Activation

To investigate the effect of this compound on the interaction between cancer cells and fibroblasts, an in vitro co-culture system was utilized.

-

Cell Types: Normal human fibroblasts (e.g., BJ cells) and human cancer cells (e.g., FaDu).

-

Method: Fibroblasts and cancer cells are cultured together. To study the induction of CAFs, the co-culture is stimulated with TGF-β (e.g., 1 ng/mL). The effect of this compound is assessed by treating the co-culture with various concentrations of the compound.

-

Analysis: The activation of fibroblasts is determined by measuring the expression of α-smooth muscle actin (α-SMA) through immunocytochemistry or western blot analysis.

Western Blot Analysis for Signaling Pathway Modulation

The impact of this compound on intracellular signaling pathways was investigated using western blotting.

-

Cell Treatment: Fibroblasts are treated with TGF-β in the presence or absence of this compound.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against key proteins in the PI3K/AKT/mTOR pathway (e.g., phosphorylated AKT, phosphorylated S6 ribosomal protein) and α-SMA. This is followed by incubation with a secondary antibody conjugated to a detection enzyme.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound in a living organism was evaluated using xenograft mouse models.

-

Animal Models: BALB/c nude mice bearing subcutaneous or orthotopic tumors derived from human cancer cell lines (e.g., HSC-2, FaDu).

-

Treatment: this compound is administered intravenously at specified doses and schedules.

-

Efficacy Endpoints: Tumor growth is monitored by measuring tumor volume. Survival rates are also recorded.

-

Pharmacodynamic Analysis: Tumors are excised at the end of the study for immunohistochemical analysis of biomarkers such as α-SMA (for CAFs) and CD31 (for microvessel density).

Mandatory Visualization

Caption: this compound inhibits TGF-β-induced fibroblast activation.

Caption: Experimental workflow for in vitro co-culture studies.

Caption: this compound's impact on the tumor microenvironment.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - Hu - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

A Technical Deep Dive into the Eisai and Harvard E7130 Collaboration: From Synthesis to Clinical Investigation

Cambridge, MA & Tokyo, Japan - The collaboration between Eisai Co., Ltd. and Harvard University has culminated in the development of E7130, a novel anti-cancer agent. This technical guide provides an in-depth overview of this compound, from its intricate synthesis to its mechanism of action and early clinical findings, tailored for researchers, scientists, and drug development professionals.

This compound is a synthetic analog of halichondrin B, a complex natural product isolated from the marine sponge Halichondria okadai.[1][2] The scarcity of the natural compound spurred a landmark achievement in total synthesis by the collaborators, enabling robust preclinical and clinical evaluation.[1][2] this compound exhibits a dual mechanism of action: it functions as a potent microtubule dynamics inhibitor and uniquely modulates the tumor microenvironment (TME).[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| KPL-4 | Breast Cancer | 0.01 - 0.1 |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| FaDu | Pharyngeal Squamous Cell Carcinoma | 0.01 - 0.1 |

| HSC-2 | Oral Squamous Cell Carcinoma | 0.01 - 0.1 |

Table 1: In vitro antiproliferative activity of this compound against various human cancer cell lines. Data indicates a potent cytotoxic effect at sub-nanomolar concentrations.

In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Cancer Type | Treatment | Key Findings |

| HSC-2 Xenograft (BALB/c mice) | Oral Squamous Cell Carcinoma | This compound (45-180 µg/kg, i.v.) | Increased intratumoral microvessel density (MVD), enhanced delivery of cetuximab, leading to tumor regression. |

| FaDu Xenograft (BALB/c mice) | Pharyngeal Squamous Cell Carcinoma | This compound (45-180 µg/kg, i.v.) + Cetuximab | Reduced α-SMA-positive cancer-associated fibroblasts (CAFs), modulating the fibroblast phenotype. |

Table 2: Summary of in vivo preclinical studies demonstrating the tumor microenvironment modulating effects of this compound in combination with cetuximab.

Phase I Clinical Trial (NCT03444701) - Dose Escalation Part

| Dosing Regimen | Number of Patients | Maximum Tolerated Dose (MTD) | Most Common Treatment-Emergent Adverse Event (TEAE) | Grade 3-4 TEAEs |

| Q3W (every 3 weeks) | 15 | 480 µg/m² | Leukopenia (78.6% overall) | 93.3% |

| Q2W (every 2 weeks) | 29 | 300 µg/m² | Leukopenia (78.6% overall) | 86.2% |

Table 3: Key results from the dose-escalation portion of the first-in-human Phase I study of this compound in patients with advanced solid tumors.[4] The study established the MTD for two different dosing schedules.[4]

Experimental Protocols

In Vitro Antiproliferative Assay

The antiproliferative activity of this compound was assessed using a standard cell viability assay. Human cancer cell lines (KPL-4, OSC-19, FaDu, and HSC-2) were seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. Cell viability was determined using a commercially available assay that measures ATP content, which is indicative of metabolically active cells. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vivo Xenograft Studies

Female BALB/c nude mice were used for the xenograft studies. For the HSC-2 model, 2.5 x 10^6 cells were subcutaneously injected into the flank. For the FaDu model, 3 x 10^6 cells were similarly injected. When tumors reached a predetermined size, mice were randomized into treatment groups. This compound was administered intravenously at doses of 45, 90, and 180 µg/kg. Cetuximab was administered intraperitoneally. Tumor volume was measured regularly with calipers. At the end of the study, tumors were excised for immunohistochemical analysis of microvessel density (CD31 staining) and cancer-associated fibroblasts (α-SMA staining).

TGF-β-Induced Myofibroblast Transdifferentiation Assay

The effect of this compound on the differentiation of fibroblasts into myofibroblasts was investigated in vitro. Human fibroblasts were cultured and treated with transforming growth factor-beta (TGF-β) to induce transdifferentiation. This compound was added to the culture medium at a concentration of 0.15 nM. After 48 hours, the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblasts, was assessed by immunofluorescence and western blotting. To investigate the underlying mechanism, the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (pAKT and pS6) was also analyzed by western blotting.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Dual Effect on Microtubules and the Tumor Microenvironment

This compound's primary mechanism is the inhibition of microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cancer cells. Additionally, this compound modulates the TME by suppressing cancer-associated fibroblasts (CAFs) and promoting tumor vasculature remodeling.

This compound Inhibition of TGF-β-Induced Myofibroblast Transdifferentiation

This compound has been shown to inhibit the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts. This process is mediated through the disruption of the microtubule network, which subsequently deactivates the PI3K/AKT/mTOR signaling pathway.

In Vivo Xenograft Experimental Workflow

The workflow for the preclinical evaluation of this compound in mouse xenograft models is a multi-step process designed to assess both anti-tumor efficacy and impact on the tumor microenvironment.

This technical guide provides a comprehensive overview of the collaborative efforts between Eisai and Harvard in the development of this compound. The data and methodologies presented herein are intended to serve as a valuable resource for the scientific community engaged in oncology research and drug development.

References

- 1. eisai.com [eisai.com]

- 2. news.harvard.edu [news.harvard.edu]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. First-in-human study of this compound (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]

E7130: A Novel Microtubule Inhibitor Driving Tumor Vasculature Remodeling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

E7130, a synthetic analog of the natural compound norhalichondrin B, is an emerging anti-cancer agent with a dual mechanism of action. Beyond its primary function as a microtubule dynamics inhibitor, this compound uniquely remodels the tumor microenvironment (TME), with a pronounced effect on the tumor vasculature.[1][2][3][4][5] Preclinical studies have demonstrated that this compound promotes a more organized and functional vascular network within tumors. This guide provides a comprehensive overview of the core data, experimental methodologies, and implicated signaling pathways related to this compound's impact on tumor vasculature, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound's primary cytotoxic effect stems from the inhibition of microtubule polymerization.[2] However, its influence on the TME, particularly the vasculature, represents a significant aspect of its therapeutic potential. This compound induces vascular remodeling, characterized by an increase in microvessel density (MVD) and the formation of a more structured vascular network.[1][6][7][8][9][10][11] This remodeling is thought to alleviate hypoxia, a common feature of solid tumors that contributes to therapeutic resistance.[12]

Quantitative Effects on Tumor Vasculature

This compound has been shown to induce significant changes in the tumor vasculature across various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Microvessel Density (MVD) in Human Cancer Xenograft Models

| Tumor Model | This compound Dose (μg/kg) | Treatment Schedule | Assessment Time Point | Change in MVD | Citation |

| H460 | 180 | Days 0, 7 | Day 5 | Significantly Increased | [1] |

| MCF-7 | 90 | Days 0, 7 | Day 5 | Increased | [1] |

| MCF-7 | 180 | Days 0, 7 | Day 5 | Significantly Increased | [1] |

| FaDu | 180 | Days 0, 7 | Day 5 | Significantly Increased | [1] |

| HSC-2 | 45-180 | i.v. | Not Specified | Increased | [2] |

Table 2: Effect of this compound on Plasma Biomarkers Related to Vasculature

| Tumor Model | This compound Dose (μg/kg) | Treatment Schedule | Biomarker | Change in Plasma Levels | Citation |

| FaDu | 120 | Single Dose | Collagen IV | Significantly Increased at 2, 3, and 4 days post-treatment | [1] |

| H460 | 180 | Days 0, 7 | Collagen IV | Significantly Increased on day 2 and/or 5 | [1] |

| MCF-7 | 180 | Days 0, 7 | Collagen IV | Significantly Increased on day 2 and/or 5 | [1] |

| FaDu | 180 | Days 0, 7 | Collagen IV | Significantly Increased on day 2 and/or 5 | [1] |

| Advanced Solid Tumors (Human) | 350-480 μg/m² | Q3W | VEGF3, MMP9 | Dose-dependent significant changes | [13] |

Signaling Pathways and Molecular Mechanisms

This compound's vascular remodeling effects are intertwined with its broader impact on the TME, including the suppression of cancer-associated fibroblasts (CAFs).[1][2][3][10] While the precise signaling cascade in endothelial cells is still under investigation, the modulation of the TGF-β pathway in CAFs appears to play a crucial role.

This compound has been shown to suppress the production of LAP-TGFβ1, a precursor to TGFβ1, in CAFs.[1][3] This reduction in active TGF-β can indirectly influence the tumor vasculature. Furthermore, this compound inhibits the TGF-β-induced PI3K/AKT/mTOR pathway in fibroblasts, which is critical for their activation and contribution to a pro-tumorigenic TME.[2][10] The interplay between CAFs and endothelial cells is a key area of ongoing research to fully elucidate the mechanism of this compound-induced vascular remodeling.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to evaluate the effect of this compound on tumor vasculature.

Animal Models and this compound Administration

-

Animal Models : Studies have utilized various human cancer cell line xenograft models in immunodeficient mice (e.g., BALB/c nude). Commonly used cell lines include FaDu (head and neck squamous cell carcinoma), H460 (non-small cell lung cancer), MCF-7 and MDA-MB-231 (breast cancer), and HSC-2 (oral squamous cell carcinoma).[1][2]

-

Tumor Implantation : Cancer cells are typically injected subcutaneously into the flank of the mice.

-

Treatment : this compound is administered intravenously (i.v.) at doses ranging from 45 to 180 μg/kg.[1][2] Treatment schedules often involve administration on day 0 and day 7.[1]

Immunohistochemistry (IHC) for MVD Assessment

-

Tissue Preparation : Tumors are harvested at specified time points, fixed in formalin, and embedded in paraffin.

-

Staining : Tumor sections are stained with antibodies against endothelial cell markers, most commonly CD31.[6][7][8][9][10][11] An antibody against Collagen IV is also used to assess the extracellular matrix associated with endothelial cells.[1][3]

-

Quantification : Microvessel density is quantified by counting the number of stained vessels in multiple high-power fields.

Plasma Biomarker Analysis

-

Sample Collection : Blood samples are collected from tumor-bearing mice at various times after this compound treatment.

-

Analysis : Plasma levels of biomarkers such as Collagen IV are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[1]

Magnetic Resonance Imaging (MRI)

-

Purpose : MRI is used as a non-invasive method to assess changes in tumor vasculature and perfusion.[1][3]

-

Method : Mice are imaged before and after treatment with this compound. The accumulation of a contrast agent in the tumor is measured to evaluate vascular permeability and perfusion.[1][3] Diffusion-weighted MRI can also be used to assess tumor cellularity and interstitial fluid pressure.[1][3]

Conclusion and Future Directions

This compound demonstrates a unique and promising mechanism of action by not only targeting cancer cells directly through microtubule inhibition but also by beneficially remodeling the tumor microenvironment. Its ability to promote a more functional tumor vasculature has the potential to enhance the efficacy of combination therapies and overcome hypoxia-induced drug resistance.[6][11][12] The increase in microvessel density and perfusion suggests improved delivery of co-administered therapeutic agents.[2]

Future research should focus on delineating the precise molecular signaling pathways within endothelial cells that are directly modulated by this compound. Further investigation into the interplay between this compound's effects on CAFs and the resulting vascular changes will provide a more complete understanding of its TME-modifying properties. The ongoing clinical evaluation of this compound will be critical in translating these promising preclinical findings into tangible benefits for cancer patients.[6][7][9][13]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Amelioration of Tumor-promoting Microenvironment via Vascular Remodeling and CAF Suppression Using this compound: Biomarker Analysis by Multimodal Imaging Modalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amelioration of Tumor-Promoting Microenvironment via Vascular Remodeling and CAF Suppression using this compound: Biomarker Analysis by Multi-modal Imaging Modalities. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceutical-technology.com]

- 7. eisai.com [eisai.com]

- 8. pharmafocuseurope.com [pharmafocuseurope.com]

- 9. news.harvard.edu [news.harvard.edu]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. First-in-human study of this compound (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for E7130 in vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7130 is a synthetically produced analog of halichondrin B, a natural product isolated from the marine sponge Halichondria okadai.[1][2] It functions as a potent microtubule dynamics inhibitor, but more recent preclinical studies have revealed a unique dual mechanism of action that also involves the modulation of the tumor microenvironment (TME).[1][2][3] Specifically, this compound has been shown to increase the density of CD31-positive endothelial cells, indicating vascular remodeling, and to reduce the number of alpha-smooth muscle actin (α-SMA)-positive cancer-associated fibroblasts (CAFs).[1][2][3] This modulation of the TME is believed to enhance the anti-tumor effects of this compound and potentially other co-administered therapies.[2]

These application notes provide detailed protocols for utilizing this compound in various in vivo xenograft models to assess its anti-tumor efficacy and its effects on the tumor microenvironment.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through a dual mechanism:

-

Microtubule Dynamics Inhibition: Like other agents in its class, this compound disrupts the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]

-